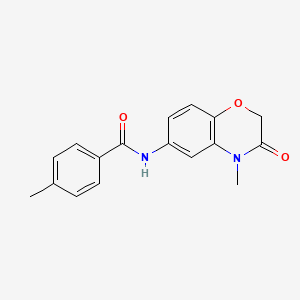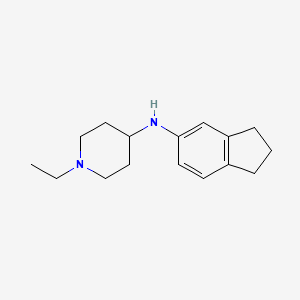
4-(1-pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine, commonly known as QNB, is a chemical compound that has gained attention in the scientific community due to its unique properties. QNB belongs to the class of piperidine derivatives, which are known to have a wide range of biological activities.
科学研究应用
QNB has been extensively studied for its potential use in various scientific research applications. One of the primary uses of QNB is in the field of neuroscience, where it is used as a tool to study the function of the muscarinic acetylcholine receptor. QNB is a potent antagonist of this receptor, and its binding to the receptor can be used to investigate the role of muscarinic receptors in various physiological processes.
作用机制
QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby blocking the downstream signaling pathways that are activated by the receptor. This results in a range of physiological effects, including decreased heart rate, decreased gastrointestinal motility, and decreased salivation.
Biochemical and Physiological Effects:
QNB has been shown to have a range of biochemical and physiological effects. In addition to its role as a muscarinic receptor antagonist, QNB has been found to inhibit the reuptake of norepinephrine and dopamine, which can lead to increased levels of these neurotransmitters in the brain. QNB has also been shown to have antipsychotic effects and may have potential as a treatment for schizophrenia.
实验室实验的优点和局限性
QNB has several advantages as a tool for scientific research. It is a potent and selective antagonist of the muscarinic receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. QNB is also relatively stable and easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to the use of QNB in lab experiments. Its potency and selectivity can make it difficult to interpret the results of experiments, and its effects on other neurotransmitter systems can complicate the interpretation of data.
未来方向
There are several areas of future research that could be pursued with QNB. One potential area of research is the development of new drugs that target the muscarinic receptor. QNB could be used as a starting point for the development of new compounds that have improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the role of QNB in other physiological processes, such as inflammation and immune function. Finally, QNB could be used as a tool to investigate the role of the muscarinic receptor in various disease states, such as Alzheimer's disease and Parkinson's disease.
合成方法
The synthesis of QNB involves the reaction of 4-piperidone with 5-chloroquinoxaline in the presence of a reducing agent, such as sodium borohydride. This reaction results in the formation of the intermediate product, 4-(1-pyrrolidinylcarbonyl)-1-(5-chloroquinoxalinylmethyl)piperidine, which is then treated with sodium hydroxide to yield QNB.
属性
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(quinoxalin-5-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O/c30-24(29-12-1-2-13-29)19-6-16-28(17-7-19)21-8-14-27(15-9-21)18-20-4-3-5-22-23(20)26-11-10-25-22/h3-5,10-11,19,21H,1-2,6-9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULXJYPTDATCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)


![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)


![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)

![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)
![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)